molecular formula C12H16OS B1308394 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one CAS No. 73242-19-0

2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one

Cat. No. B1308394
CAS RN: 73242-19-0
M. Wt: 208.32 g/mol
InChI Key: IIGSIYYCFUYQMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of versatile reagents that can introduce various functional groups into the molecule. While the papers do not specifically mention the synthesis of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, they do discuss the use of reagents such as 2,3-dibromo-1-(phenylsulfonyl)-1-propene for the synthesis of furans and cyclopentenones . This suggests that similar reagents or methods could potentially be applied to synthesize the compound , with appropriate modifications to introduce the methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical behavior and interactions. The structure-activity relationship study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs provides insights into how different substitutions on the molecule affect its biological activity . Although the core structure differs from 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, the principles of structure-activity relationships can be applied to hypothesize the potential biological activity of the compound based on its molecular structure.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can lead to a variety of products depending on the reactants and conditions. The paper discussing 1,3-dipolar cycloadditions of 2-(benzonitrilio)-2-propanide with 4,4-dimethyl-2-phenyl-2-thiazolin-5-thione and carbon disulfide provides an example of how different reactants can combine to form heterocyclic compounds. This information could be relevant when considering the types of chemical reactions that 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one might undergo, especially if it were to be used as a reactant in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of a compound is essential for its handling and application in various fields. The paper on the density and viscosity of mixtures involving dimethyl sulfoxide and various alcohols provides data on how these properties change with different mixtures. While 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one is not a mixture, the principles of how molecular structure affects physical properties such as density and viscosity could be extrapolated to predict its behavior in solution.

Scientific Research Applications

X-ray Structures and Computational Studies

The compound has been characterized using various spectroscopic techniques and X-ray diffraction methods. These methods provide valuable insights into the molecular structure and electronic properties of such compounds. For instance, the study by Nycz, Małecki, Zawiazalec, and Paździorek (2011) investigated the structures of several cathinones, including compounds similar to 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one, through X-ray structures and computational studies. Their research offers a deeper understanding of the geometries and electronic spectra of these compounds, which can be crucial for their applications in scientific research (Nycz et al., 2011).

Biological Activity and Synthesis

Certain derivatives of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one exhibit a range of biological activities. For example, vinylsulfones and vinylsulfonamides, which can be related structurally to this compound, are known for their enzyme inhibition properties and are widely used in synthetic organic chemistry. They are active agents in various chemical reactions, including Michael acceptors and electrocyclization reactions. The study also provides a protocol for synthesizing low molecular weight representatives of these compounds, which could be useful in the development of new chemical entities with potential biological applications (Author, 2020).

Structure-Activity Relationship in Anti-Cancer Agents

The chemical structure of 2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one or its derivatives can be crucial in its role as a part of potential anti-cancer agents. Mun, Jabbar, Devi, Liu, Van Meir, and Goodman (2012) explored the structure-activity relationships of certain arylsulfonamide analogs, highlighting how chemical modifications can enhance pharmacological properties towards the development of cancer therapeutics. Understanding the structure-activity relationship is fundamental in drug design and development, particularly in optimizing a compound's efficacy and specificity for its target (Mun et al., 2012).

Synthesis and Catalytic Activity

The compound and its derivatives are also explored for their catalytic properties and synthesis pathways. For example, research on the hydrogenation of similar compounds using specific catalysts shows high catalytic activity and selectivity, providing insights into reaction conditions and optimization for achieving high yields. Such studies are fundamental in industrial chemistry where these compounds can be used in the synthesis of more complex molecules or as catalysts in various chemical reactions (Lin-sheng, 2008).

Safety And Hazards


  • Toxicity : Limited toxicity data are available, but caution should be exercised during handling.

  • Irritant : The compound may be skin and eye irritant ; protective equipment is recommended.

  • Flammability : It is flammable ; store away from open flames or ignition sources.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential pharmacological effects.

  • Derivatives : Synthesizing derivatives for improved properties.

  • Environmental Impact : Assessing environmental fate and toxicity.


properties

IUPAC Name

2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-5-7-10(14-4)8-6-9/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGSIYYCFUYQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399311
Record name 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1-(4-methylsulfanylphenyl)propan-1-one

CAS RN

73242-19-0
Record name 2,2-dimethyl-1-(4-methylsulfanylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-4'-(methylthio)propiophenone
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